

# A Comparative Guide to BKCa Channel Activators: BMS-191011 vs. NS 1619

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-191011 |           |
| Cat. No.:            | B1667175   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Large-conductance Ca<sup>2+</sup>-activated potassium (BKCa) channels are crucial regulators of physiological processes, including neuronal excitability and smooth muscle tone.[1][2] Their ability to integrate changes in intracellular calcium levels and membrane potential makes them a significant target for therapeutic intervention.[1][3] This guide provides a detailed, objective comparison of two widely used BKCa channel activators: **BMS-191011** and NS 1619, supported by experimental data and protocols.

## **Mechanism of Action**

BKCa channels are activated by the synergistic effects of membrane depolarization and increased intracellular Ca<sup>2+</sup> concentrations.[2] Small molecule activators, or openers, typically function by binding to the channel protein and stabilizing its open conformation, thus increasing potassium efflux and causing membrane hyperpolarization.

**BMS-191011**: This compound is a potent opener of the BKCa channel.[4][5][6] Studies have shown that its vasodilatory effects on retinal arterioles are mediated through the activation of iberiotoxin-sensitive BKCa channels, indicating a direct interaction with the channel's poreforming  $\alpha$ -subunit.[7][8] It has demonstrated neuroprotective properties in animal models of stroke.[4]

NS 1619: NS 1619 is a well-characterized BKCa channel activator that also induces a concentration-dependent decrease in mitochondrial membrane potential. Its proposed



mechanism involves binding to a pocket formed by the S6/RCK1 linker and the S4 transmembrane segment.[9] This binding is thought to induce a conformational change that stabilizes the channel's open state, acting as a "foot-in-the-door".[10] Interestingly, this binding site may serve as a common pocket for various other BK channel activators.[9] While NS 1619 primarily acts directly on the channel, some of its effects can be attributed to the release of Ca<sup>2+</sup> from intracellular stores like the endoplasmic reticulum.[11]

## **Quantitative Data Comparison**

The following table summarizes the key quantitative parameters for **BMS-191011** and NS 1619 based on available experimental data.



| Parameter               | BMS-191011                                                                                                                  | NS 1619                                                                                                                                                            | Reference(s) |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Chemical Name           | 3-[(5-Chloro-2-hydroxyphenyl)methyl] -5-[4- (trifluoromethyl)phenyl ]-1,3,4-oxadiazol- 2(3H)-one                            | 1,3-Dihydro-1-[2-hydroxy-5-<br>(trifluoromethyl)phenyl<br>]-5-<br>(trifluoromethyl)-2H-<br>benzimidazol-2-one                                                      | [4]          |
| Molecular Formula       | C16H10ClF3N2O3                                                                                                              | C15H8F6N2O2                                                                                                                                                        | [6]          |
| Molecular Weight        | 370.71 g/mol                                                                                                                | 362.23 g/mol                                                                                                                                                       | [6]          |
| EC50 Value              | Not explicitly stated in<br>the provided results.<br>One study notes a<br>prodrug has an EC <sub>50</sub><br>of 3.2 μM.[12] | 3.6 µM (for decrease in mitochondrial membrane potential); ~10 – 30 µM (for smooth muscle relaxation)                                                              | [11][13]     |
| Primary Effect          | Potent BKCa channel opener; neuroprotective and vasodilator properties. [4][6]                                              | BKCa channel<br>activator;<br>vasorelaxant.[14]                                                                                                                    |              |
| Iberiotoxin Sensitivity | Vasodilator response is significantly diminished by iberiotoxin.[7][8]                                                      | Vasodilator response is NOT significantly diminished by iberiotoxin in the same study.[7][8]                                                                       |              |
| Off-Target Effects      | Not detailed in the provided results.                                                                                       | At higher concentrations, can inhibit L-type Ca <sup>2+</sup> channels, Ca <sup>2+</sup> - activated chloride currents, and other voltage-gated channels. Also has |              |



direct effects on mitochondria.[1]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating BKCa channel activators.

1. Electrophysiological Recording (Patch-Clamp)

This technique is used to measure the ion flow through BKCa channels in cell membranes.

- Cell Preparation: HEK293 cells stably expressing the human BK channel α-subunit (or primary cells like smooth muscle cells) are cultured on glass coverslips.
- Recording Configuration: The inside-out patch configuration is commonly used. A
  micropipette forms a tight seal with the cell membrane, and then the patch of the membrane
  is excised. This allows for the direct application of compounds to the intracellular face of the
  channel.[15]

#### Solutions:

- Pipette Solution (Extracellular): Contains a physiological concentration of potassium (e.g.,
   4 mM KCl) and other ions, buffered to a physiological pH.
- Bath Solution (Intracellular): Contains a high concentration of potassium (e.g., 154 mM KCl) and a calcium buffer (like EGTA) to control the free Ca<sup>2+</sup> concentration at a specific level (e.g., 0.3 μM).[15]

#### Procedure:

- Obtain a high-resistance seal (>1 G $\Omega$ ) between the pipette and the cell.
- Excise the membrane patch to achieve the inside-out configuration.
- Apply voltage protocols, such as voltage ramps (e.g., -120 mV to +80 mV) or steps, to elicit channel activity.[15]



- Record baseline channel activity (control).
- Perfuse the bath with a solution containing the BKCa activator (e.g., 10 μM BMS-191011 or NS 1619) and record the resulting change in current.
- Data Analysis: The increase in current at a given voltage or the leftward shift in the voltage-activation curve indicates channel activation.

#### 2. In Vivo Vasodilation Assay

This protocol assesses the effect of BKCa activators on blood vessel diameter in a living animal model.

- Animal Model: Male Wistar rats (8-10 weeks old) are commonly used.[7][8]
- Anesthesia and Preparation:
  - Anesthetize the rat with pentobarbital sodium (50 mg/kg, i.p.).[7][8]
  - To eliminate nerve activity and eye movement, treat with tetrodotoxin (50 μg/kg, i.v.) and use artificial ventilation.[7][8]
  - Infuse a mixture of adrenaline and noradrenaline to maintain stable systemic blood pressure.[7][8]

#### Procedure:

- Measure the baseline diameter of retinal arterioles using a fundus camera and image analysis software.
- o Administer the BKCa activator intravenously (e.g., **BMS-191011** at 10-100 μg/kg or NS 1619 at 0.1-1.0 μg/kg).[7][8]
- Continuously monitor and record the diameter of the arterioles, as well as systemic blood pressure and heart rate.
- For inhibitor studies, an antagonist like iberiotoxin (20 pmol/eye) can be injected intravitreally prior to the administration of the activator to confirm the mechanism of action.



[7][8]

 Data Analysis: The percentage increase in arteriolar diameter from the baseline is calculated to determine the vasodilatory effect.

## **Visualizations**

The following diagrams illustrate the key pathways and workflows discussed in this guide.



Click to download full resolution via product page

Caption: Signaling pathway of BKCa channel activation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. BK channel activators and their therapeutic perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 2. BK channel Wikipedia [en.wikipedia.org]
- 3. Frontiers | BK channel activators and their therapeutic perspectives [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. BMS 191011 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 7. BMS-191011, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. BK channel activation by NS-1619 is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. NS 1619 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to BKCa Channel Activators: BMS-191011 vs. NS 1619]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667175#bms-191011-vs-ns-1619-for-bkca-channel-activation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com